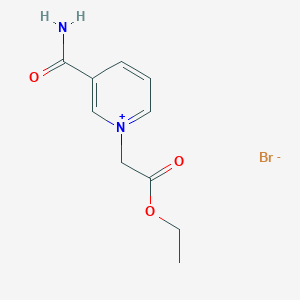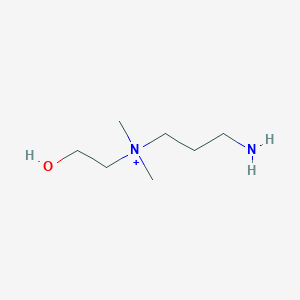![molecular formula C18H16N2 B14300790 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 114480-42-1](/img/structure/B14300790.png)
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is a heterocyclic compound belonging to the family of pyridocarbazoles. This compound is structurally related to ellipticine, a well-known natural product with significant biological activities, particularly in anticancer research . The unique structure of this compound makes it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the starting material can be an acetylcarbazole, which undergoes alkylation with dimethyl sulfate to form an N-methyl derivative. This intermediate is then converted to the desired product through a series of reactions, including the Willgerodt reaction and hydrolysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential anticancer properties, similar to those of ellipticine. The compound’s ability to intercalate with DNA and inhibit topoisomerase II makes it a promising candidate for developing new anticancer agents . Additionally, its photophysical properties make it useful in the development of light-emitting diodes and other photonic devices .
Mécanisme D'action
The mechanism of action of 1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves intercalation with DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole is structurally similar to other pyridocarbazole alkaloids, such as ellipticine and olivacine. These compounds share a common tetracyclic structure and exhibit similar biological activities, particularly in anticancer research . this compound is unique due to its specific methylation pattern, which may influence its chemical reactivity and biological activity. Other similar compounds include 1,5-Dimethyl-6H-pyridazino[4,5-B]carbazole and 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole .
Propriétés
Numéro CAS |
114480-42-1 |
|---|---|
Formule moléculaire |
C18H16N2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1,5,11-trimethyl-2H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-13-8-9-19-12(3)16(13)11(2)17-14-6-4-5-7-15(14)20-18(10)17/h4-9,19H,1-3H3 |
Clé InChI |
LFEKVEOWVMTRLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CNC(=C2C(=C3C1=NC4=CC=CC=C43)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
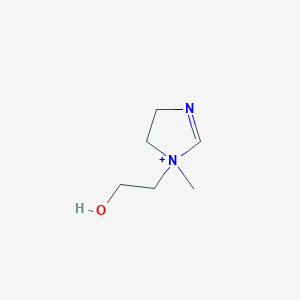

![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
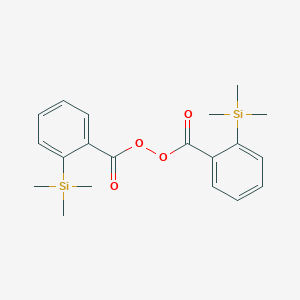
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)


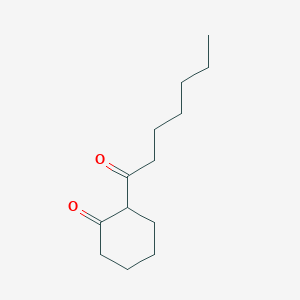
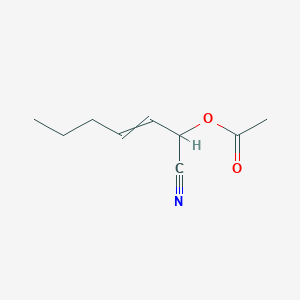
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
